molecular formula C7H14ClNO4 B15252394 H-N-Me-Glu(OMe)-OH.HCl

H-N-Me-Glu(OMe)-OH.HCl

Cat. No.: B15252394
M. Wt: 211.64 g/mol
InChI Key: IXVRGLRZRIRJET-JEDNCBNOSA-N
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Description

H-N-Me-Glu(OMe)-OH.HCl, also known as N-methyl-L-glutamic acid methyl ester hydrochloride, is a compound of interest in various scientific fields. This compound is a derivative of glutamic acid, an important neurotransmitter in the brain. The presence of the methyl ester and hydrochloride groups modifies its properties, making it useful for specific applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-N-Me-Glu(OMe)-OH.HCl typically involves the methylation of L-glutamic acid followed by esterification and subsequent conversion to the hydrochloride salt. The process can be summarized as follows:

    Methylation: L-glutamic acid is reacted with methyl iodide in the presence of a base such as sodium hydroxide to introduce the N-methyl group.

    Esterification: The resulting N-methyl-L-glutamic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methylation: Large quantities of L-glutamic acid are methylated using industrial-grade methyl iodide and sodium hydroxide.

    Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity.

    Hydrochloride Conversion: The final step involves converting the methyl ester to the hydrochloride salt using concentrated hydrochloric acid in large reaction vessels.

Chemical Reactions Analysis

Types of Reactions

H-N-Me-Glu(OMe)-OH.HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-L-glutamic acid.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: N-methyl-L-glutamic acid.

    Reduction: L-glutamic acid derivatives.

    Substitution: Various substituted glutamic acid esters.

Scientific Research Applications

H-N-Me-Glu(OMe)-OH.HCl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in neurotransmission and its potential effects on brain function.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in neurodegenerative diseases.

    Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of H-N-Me-Glu(OMe)-OH.HCl involves its interaction with glutamate receptors in the brain. As a derivative of glutamic acid, it can mimic or modulate the activity of natural glutamate, influencing neurotransmission and synaptic plasticity. The exact molecular targets and pathways are still under investigation, but it is believed to affect both ionotropic and metabotropic glutamate receptors.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-L-glutamic acid: Similar structure but lacks the methyl ester group.

    L-glutamic acid: The parent compound without methylation.

    N-methyl-D-aspartic acid (NMDA): Another derivative with different receptor activity.

Uniqueness

H-N-Me-Glu(OMe)-OH.HCl is unique due to its specific combination of methylation and esterification, which imparts distinct chemical and biological properties. This makes it particularly useful in research focused on neurotransmission and potential therapeutic applications.

Properties

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

IUPAC Name

(2S)-5-methoxy-2-(methylamino)-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m0./s1

InChI Key

IXVRGLRZRIRJET-JEDNCBNOSA-N

Isomeric SMILES

CN[C@@H](CCC(=O)OC)C(=O)O.Cl

Canonical SMILES

CNC(CCC(=O)OC)C(=O)O.Cl

Origin of Product

United States

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